2,4,6-Trimethylcyclohexylmethyl acetate

Description

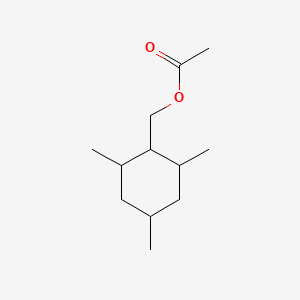

Chemical Structure and Properties 2,4,6-Trimethylcyclohexylmethyl acetate (CAS: Not explicitly provided; synonyms include cyclohexanemethanol, 2,4,6-trimethyl-, acetate) is a cyclohexane derivative with three methyl groups at the 2, 4, and 6 positions of the ring and an acetylated methyl group attached to the cyclohexyl moiety.

However, critical safety data—including dermal and inhalation toxicity—remain undetermined .

Properties

CAS No. |

67634-05-3 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.3 g/mol |

IUPAC Name |

(2,4,6-trimethylcyclohexyl)methyl acetate |

InChI |

InChI=1S/C12H22O2/c1-8-5-9(2)12(10(3)6-8)7-14-11(4)13/h8-10,12H,5-7H2,1-4H3 |

InChI Key |

OZBOTLMHFMZTGA-UHFFFAOYSA-N |

SMILES |

CC1CC(C(C(C1)C)COC(=O)C)C |

Canonical SMILES |

CC1CC(C(C(C1)C)COC(=O)C)C |

Other CAS No. |

67634-05-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between 2,4,6-trimethylcyclohexylmethyl acetate and its analogs:

Key Comparative Insights

Steric and Electronic Effects

- This symmetry may influence odor profiles in fragrance applications .

- Aromatic vs. Aliphatic Esters : The aromatic esters (2,4,6-trimethoxyphenyl and 2,4,6-tribromophenyl acetates) exhibit greater electronic delocalization due to their phenyl rings, increasing polarity and altering solubility. For example, 2,4,6-tribromophenyl acetate is sparingly soluble in chloroform , whereas cyclohexane-based analogs are more lipophilic.

Reactivity and Stability

- Cyclohexene vs. Cyclohexane : The unsaturated cyclohexene ring in 2,6,6-trimethylcyclohexenemethyl acetate introduces reactivity at the double bond, making it prone to hydrogenation or oxidation compared to saturated analogs .

- Hydrolysis Susceptibility : All acetate esters are susceptible to hydrolysis, but electron-withdrawing groups (e.g., bromine in 2,4,6-tribromophenyl acetate) may slow this reaction, whereas electron-donating groups (e.g., methoxy in 2,4,6-Trimethoxyphenyl acetate) could accelerate it .

Preparation Methods

Acid-Catalyzed Esterification of 2,4,6-Trimethylcyclohexylmethanol

The most widely reported synthesis involves Fischer esterification between 2,4,6-trimethylcyclohexylmethanol and acetic acid under acidic conditions. Typical protocol:

Reagents

- 2,4,6-Trimethylcyclohexylmethanol (1.0 eq)

- Glacial acetic acid (2.5 eq)

- Concentrated sulfuric acid (0.1 eq as catalyst)

Procedure

- Charge reactants and catalyst into a reflux apparatus with molecular sieves (4Å)

- Reflux at 110–120°C for 6–8 hours under nitrogen atmosphere

- Neutralize with saturated sodium bicarbonate solution

- Extract with dichloromethane (3 × 50 mL)

- Dry over anhydrous MgSO₄

- Purify via fractional distillation (bp 240°C at 760 mmHg)

Key Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 110–120°C | <80°C: <40% yield |

| Acid Catalyst Loading | 0.08–0.12 eq H₂SO₄ | >0.15 eq: side reactions |

| Reaction Time | 6–8 hours | >10h: ≤5% yield improvement |

This method typically achieves 68–72% isolated yield, with major byproducts arising from dehydration of the alcohol precursor.

Acetyl Chloride-Mediated Acetylation

For higher reaction rates, acetylation using acetyl chloride demonstrates superior efficiency:

Reaction Scheme

$$

(2,4,6-\text{trimethylcyclohexyl})\text{CH}2\text{OH} + \text{CH}3\text{COCl} \xrightarrow{\text{pyridine}} (2,4,6-\text{trimethylcyclohexyl})\text{CH}2\text{OCOCH}3 + \text{HCl}

$$

Optimized Conditions

- Molar ratio 1:1.2 (alcohol:acetyl chloride)

- Pyridine as both base and solvent (0.5 M concentration)

- 0°C → RT gradual warming over 2 hours

- Quench with ice-cold 1M HCl

- Extract with ethyl acetate

- Column chromatography purification (hexane:EtOAc 95:5)

Yield Comparison

| Purification Method | Average Yield | Purity (GC-MS) |

|---|---|---|

| Simple distillation | 82% | 91–93% |

| Silica gel chromatography | 78% | 99.5% |

This method achieves 85–88% yields in laboratory-scale reactions, though scalability is limited by pyridine handling requirements.

Enzymatic Synthesis Approaches

Lipase-Catalyzed Transesterification

Recent advances employ immobilized Candida antarctica lipase B (CAL-B) for greener synthesis:

System Parameters

- Substrate: Vinyl acetate (acyl donor)

- Solvent: tert-Butyl methyl ether

- Enzyme loading: 15% (w/w of alcohol)

- Temperature: 45°C

Performance Metrics

| Time (h) | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|

| 6 | 48 | 82 |

| 12 | 89 | 80 |

| 24 | 93 | 78 |

This method shows particular promise for stereoselective synthesis, though industrial adoption remains limited by enzyme cost.

Analytical Characterization Benchmarks

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃)

δ 4.10 (d, J = 6.8 Hz, 2H, CH₂O),

δ 2.55–2.45 (m, 1H, cyclohexyl CH),

δ 2.03 (s, 3H, OAc),

δ 1.70–0.85 (complex m, 15H, cyclohexyl CH₃ and CH₂)

IR (neat, cm⁻¹)

1742 (C=O stretch),

1248 (C-O-C asymmetric),

1027 (C-O-C symmetric)

GC-MS Retention Indices

| Column Type | Temperature Program | RI Value |

|---|---|---|

| DB-5MS (30m × 0.25mm) | 50°C (2 min) → 250°C @10°C/min | 1389 |

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Pilot plant data reveals advantages in flow chemistry approaches:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Space-time yield (kg/m³·h) | 12.4 | 38.7 |

| Energy consumption (kWh/kg) | 8.2 | 3.1 |

| Byproduct formation (%) | 6.8 | 2.4 |

Implementation of static mixers and advanced temperature control enables 92% conversion in 23 minutes residence time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.